molecular formula C14H15N3O2S B5593179 N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5593179
M. Wt: 289.35 g/mol
InChI Key: NGQJTOQAIKDPIQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a 4-acetylphenyl group and a 1-methylimidazole sulfide moiety. Its structure combines an electron-withdrawing acetyl group with a heterocyclic imidazole ring, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(18)11-3-5-12(6-4-11)16-13(19)9-20-14-15-7-8-17(14)2/h3-8H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQJTOQAIKDPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a sulfanyl group. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 288.36 g/mol. The compound's structure includes:

  • Acetylphenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition and receptor binding.
  • Sulfanyl group : May facilitate interactions with thiol-containing biomolecules.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that derivatives bearing the 4-acetylphenyl moiety exhibit varying degrees of cytotoxicity against different cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • PPC-1 (prostate carcinoma)
  • U-87 (glioblastoma)

The compound’s activity was evaluated using the MTT assay, which measures cell viability. Notably, certain derivatives showed significant cytotoxic effects, indicating that modifications to the imidazole or phenyl groups can enhance biological activity.

CompoundCell LineIC50 (µM)Selectivity
4-Acetyl derivativeMDA-MB-23112.5Moderate
4-Acetyl derivativePPC-18.0High
4-Acetyl derivativeU-8715.0Low

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The imidazole ring may interact with active sites of enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cell Signaling : By altering signaling pathways, the compound can inhibit tumor growth and metastasis.

Case Studies

Several studies have explored the biological activity of related imidazole derivatives:

  • Study on Anticancer Efficacy :
    • Researchers synthesized various imidazole derivatives and tested their efficacy against multiple cancer cell lines.
    • Results indicated that compounds with specific substituents on the imidazole ring exhibited enhanced anticancer properties.
  • Mechanistic Studies :
    • Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation.
    • The binding affinity was correlated with observed cytotoxicity in vitro.

Comparison with Similar Compounds

Benzimidazole Derivatives

  • N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Structure: Replaces the imidazole ring with a benzimidazole core. Activity: Exhibits antiproliferative activity in cancer cell lines.

Benzothiazole Derivatives

  • N-(4-Acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide
    • Structure : Substitutes imidazole with benzothiazole.
    • Activity : Shows broad-spectrum antimicrobial effects (MIC: 2–16 µg/mL against S. aureus and E. coli).
    • Key Difference : The sulfur atom in benzothiazole enhances π-π stacking interactions with bacterial enzymes compared to imidazole.

Substituent Variations on the Acetamide Backbone

Chlorophenyl vs. Acetylphenyl Groups

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Structure: Features a 4-chlorophenyl group instead of 4-acetylphenyl. Crystallography: Forms intramolecular N–H⋯N hydrogen bonds (S(7) motif), enhancing stability. Impact: The electron-withdrawing Cl group may reduce metabolic degradation compared to the acetyl group.

Ethylsulfonyl Benzimidazole Derivatives

  • N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29)
    • Structure : Incorporates a sulfonyl group and ethyl substitution on benzimidazole.
    • Activity : Potent anticancer activity linked to sulfonyl’s electron-withdrawing effects, which stabilize interactions with kinase domains.

Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀/Activity Reference
Target Compound Not reported Pending
8t (Oxadiazole-indole derivative) Lipoxygenase (LOX) 45.2 µM
4a (Benzimidazole derivative) Cancer cell proliferation IC₅₀: 8.7 µM (MCF-7)
iCRT3 (Oxazole derivative) Wnt/β-catenin pathway Inhibits TCF reporter

Antimicrobial Activity

  • Benzothiazole Derivative () : MIC = 4 µg/mL against C. albicans.
  • Triazole Derivatives (VUAA-1, OLC-12) : Act as insect odorant receptor agonists (EC₅₀: <10 µM) .

Physicochemical and Structural Insights

Solubility and Hydrogen Bonding

  • Imidazole vs.
  • Acetylphenyl Group : Enhances dipole interactions but may increase metabolic susceptibility compared to halogenated analogs (e.g., 4-chlorophenyl in ).

Q & A

Q. What are the key synthetic routes for preparing N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives) under acidic/basic conditions.
  • Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetic acid) using coupling agents like DCC or EDCI.
  • Acetamide functionalization : Condensation with 4-acetylaniline via nucleophilic acyl substitution.
    Optimization includes temperature control (60–80°C for imidazole cyclization), solvent selection (DMF or THF for sulfanyl coupling), and purification via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., acetyl group at 4-position of phenyl, methyl on imidazole).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 345.3).
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients.
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) to validate stoichiometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • In vitro enzyme inhibition : Use fluorometric or colorimetric assays for kinases, oxidases, or proteases (e.g., LOX, BChE inhibition protocols from ).
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination).
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Refinement with SHELXL : Use SHELX software for structure solution, emphasizing the sulfanyl-acetamide bond geometry and torsional angles.
  • Validation tools : PLATON for symmetry checks and Mercury for visualization of non-covalent interactions (e.g., H-bonding between imidazole N–H and acetyl O) .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Acetyl group replacement : Substitute with nitro or methoxy groups to assess electronic effects on bioactivity (see for fluorophenyl analogs).
  • Imidazole methylation : Compare 1-methyl vs. 1-H derivatives to evaluate steric/electronic contributions to target binding.
  • Sulfanyl linker optimization : Replace with disulfide or sulfoxide groups to modulate redox sensitivity (e.g., for sulfinyl derivatives).
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .

Q. What strategies address contradictions in biological activity data across similar compounds?

  • Methodological Answer :
  • Meta-analysis : Compare IC50_{50} values from standardized assays (e.g., vs. 21 for oxadiazole analogs).
  • Solubility correction : Normalize activity data by logP values (e.g., poor aqueous solubility may artifactually reduce potency).
  • Target-specific validation : Use CRISPR-edited cell lines or enzyme mutants to confirm on-target effects .

Q. How can reaction pathways be optimized for scalability without compromising stereochemical integrity?

  • Methodological Answer :
  • Flow chemistry : Continuous synthesis for imidazole formation to reduce side products.
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings in aryl group introductions (see for chlorophenyl analogs).
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

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